Cadmium fluoride

Übersicht

Beschreibung

Synthesis Analysis

Cadmium fluoride can be synthesized through various methods. One approach involves the reaction of Schiff base oligopyrrolic octaazamacrocycle with BF4- salts of divalent zinc and cadmium, resulting in fluoride anion abstraction and the formation of difluoride-bridged metal complexes (Tomat, Lynch, Sessler, & Cuesta, 2007). Another method involves the formation of CdF2 by the cadmium-fluorine reaction, a prototype for metal-gas reactions that proceed through the diffusion of anionic species (Zirin, 1971).

Molecular Structure Analysis

The molecular structure of cadmium fluoride plays a crucial role in its properties and applications. Studies have shown various structural aspects of cadmium-containing compounds. For instance, a study on cadmium-containing hydroxyapatite and fluorapatite revealed a distinct distribution of cadmium between different crystallographic cationic sites (Nounah, Lacout, & Savariault, 1992).

Chemical Reactions and Properties

Cadmium fluoride's chemical reactions are significant in understanding its behavior under different conditions. For example, the interaction of cadmium and fluoride ions has been studied using polarographic methods, revealing the existence of species like CdF+ and CdF2 (Bond, 1969).

Physical Properties Analysis

The physical properties of cadmium fluoride, such as its optical and electrical characteristics, are key to its applications. For instance, the bandgap of cadmium fluoride has been investigated through optical absorption and reflection studies, indicating that it is a direct allowed bandgap material (Forman, Hosler, & Blunt, 1972).

Chemical Properties Analysis

Understanding the chemical properties of cadmium fluoride is essential for its application in various domains. Research on the effects of cadmium and fluoride on DNA and protein syntheses of cultured human cells provides insights into its biological interactions (Sato, 1994).

Wissenschaftliche Forschungsanwendungen

Scintillators/Radiation Detectors : Cadmium fluoride is relevant in the development of scintillators for detecting radiation, contributing to advancements in high-energy physics, medical imaging, and security applications (Gupta, 2013).

Optics and Telecommunications : Fluoride glasses, including cadmium fluorochloride, are studied for applications in laser fibers and optical amplification, playing a significant role in optics, sensors, and telecommunications (Poulain, 1995).

Bone Health Research : Research on the combined effects of fluoride and cadmium exposure on bone health in rats provides insights into the potential health risks of these elements (Chen et al., 2013).

Well Logging : The study of barium fluoride and cadmium tungstate scintillators for well logging applications demonstrates their potential and limitations in this field (Melcher et al., 1989).

Nuclear Detection and Medical Imaging : Research on ammonium fluoride passivation of CdZnTeSe sensors highlights its applications in enhancing the performance of detectors used in nuclear detection and medical imaging (Egarievwe et al., 2019).

Environmental and Health Studies : Studies on the co-exposure to cadmium and fluoride indicate their combined effects on liver toxicity, providing insights into environmental health and safety (Arab-Nozari et al., 2020).

Electrochemical Studies : Electrochemical analysis of cadmium and fluoride interactions contributes to our understanding of their chemical properties (Bond, 1969).

Semiconductor Research : Studies on cadmium fluoride co-doped with other elements provide insights into its applications in semiconductor technologies (Uesu et al., 2003).

Thin Film Characterization : Research on fluorine-doped cadmium oxide thin films reveals their potential in creating highly transparent and conducting materials (Santos-Cruz et al., 2007).

Thermodynamic Research : Studies on the heat capacity and thermodynamic functions of cadmium fluoride contribute to our understanding of its thermal properties (Gavrichev et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Cadmium is a heavy metal which exists widely in industrial and agricultural production and can induce a variety of diseases in organisms . Therefore, its detection is of great significance in the fields of biology, environment and medicine . Fluorescent probe has been a powerful tool for cadmium detection because of its convenience, sensitivity, and bioimaging capability . In the future, researchers hope to design cadmium fluorescent probes with higher selectivity, sensitivity and practicability .

Eigenschaften

IUPAC Name |

difluorocadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2FH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEULQCPJDDSLD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

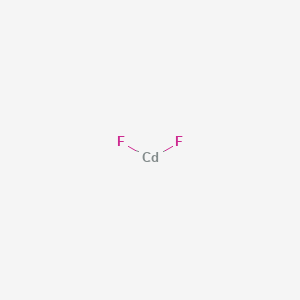

F[Cd]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdF2 | |

| Record name | cadmium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064878 | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless chunks; [MSDSonline] | |

| Record name | Cadmium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cadmium fluoride | |

CAS RN |

7790-79-6 | |

| Record name | Cadmium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium fluoride (CdF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

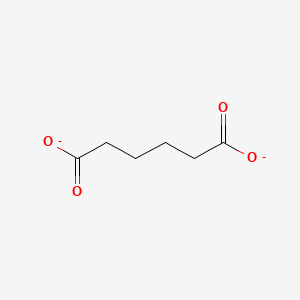

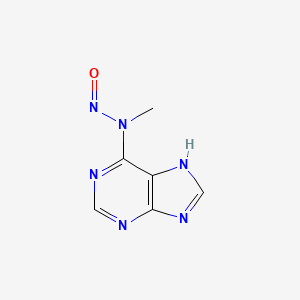

![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)